molecular formula C7H8ClNO2 B12326953 2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy-

2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy-

Cat. No.: B12326953
M. Wt: 173.60 g/mol
InChI Key: OBFRGNWGSQMIIQ-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- is a chemical compound that belongs to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- typically involves the chlorination of a pyridinone precursor followed by the introduction of ethyl and hydroxy groups. Common reagents used in these reactions include chlorinating agents like thionyl chloride or phosphorus pentachloride, and alkylating agents such as ethyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated pyridinone.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- would depend on its specific biological target. Generally, pyridinones can interact with enzymes or receptors, modulating their activity. The chloro and hydroxy groups may play a role in binding to the target site, while the ethyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 5-ethyl-4-hydroxy-: Lacks the chloro group, potentially altering its reactivity and biological activity.

    2(1H)-Pyridinone, 6-chloro-4-hydroxy-: Lacks the ethyl group, which may affect its pharmacokinetic properties.

    2(1H)-Pyridinone, 6-chloro-5-methyl-4-hydroxy-: Similar structure but with a methyl group instead of an ethyl group, which could influence its chemical and biological properties.

Uniqueness

The presence of the chloro, ethyl, and hydroxy groups in 2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups can influence the compound’s interactions with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-chloro-3-ethyl-4-hydroxy-3H-pyridin-6-one

InChI

InChI=1S/C7H8ClNO2/c1-2-4-5(10)3-6(11)9-7(4)8/h3-4,10H,2H2,1H3

InChI Key

OBFRGNWGSQMIIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=CC(=O)N=C1Cl)O

Origin of Product

United States

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